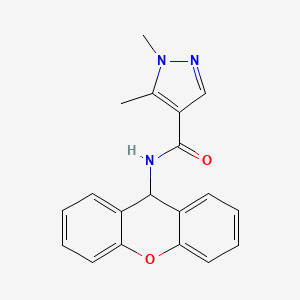![molecular formula C17H14N6 B7573446 N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the quinoxaline family and has a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine is not fully understood. However, studies have shown that it interacts with various biological targets such as enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential as an anti-inflammatory drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine in lab experiments include its unique structure, which makes it an interesting subject of study. In addition, it has been shown to have potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. However, the limitations of using this compound in lab experiments include its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine. One potential direction is the synthesis of derivatives of this compound to improve its potency and selectivity for specific biological targets. Another direction is the study of the mechanism of action of this compound to better understand its interactions with biological targets. Finally, the potential applications of this compound in various fields such as medicinal chemistry, materials science, and biochemistry should be further explored.
Métodos De Síntesis
The synthesis of N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine involves a series of chemical reactions. The most common method of synthesis involves the reaction of 2-aminoquinoxaline with pyridine-2-carbaldehyde and pyrazole in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to possess anti-cancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, it has been used as a building block for the synthesis of various organic semiconductors. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biological molecules.
Propiedades
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-2-7-15-14(6-1)19-11-17(20-15)21-16-8-10-23(22-16)12-13-5-3-4-9-18-13/h1-11H,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTWCEQEJMCPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NC3=NN(C=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![7-methyl-2-[(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7573403.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)